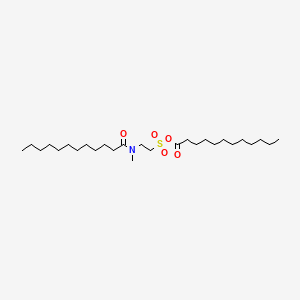
N-Lauroyl-N-methyltaurinic Lauric Anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of N-Lauroyl-N-methyltaurinic Lauric Anhydride typically involves the reaction of dodecanoic acid (lauric acid) with N-methyltaurine under specific conditions. The reaction is carried out in the presence of a dehydrating agent to form the anhydride .
Industrial Production Methods: : Industrial production of this compound often involves large-scale reactions in controlled environments to ensure purity and yield. The process may include steps such as purification and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: : N-Lauroyl-N-methyltaurinic Lauric Anhydride can undergo various chemical reactions, including hydrolysis , oxidation , and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products: : The major products formed from these reactions include N-Lauroyl-N-methyltaurine and dodecanoic acid .
Aplicaciones Científicas De Investigación
N-Lauroyl-N-methyltaurinic Lauric Anhydride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Lauroyl-N-methyltaurinic Lauric Anhydride involves its ability to reduce surface tension and form micelles . This property makes it effective as a surfactant, allowing it to interact with both hydrophobic and hydrophilic substances . The molecular targets include cell membranes and proteins , where it can alter their interactions and functions .
Comparación Con Compuestos Similares
Similar Compounds: : Compounds similar to N-Lauroyl-N-methyltaurinic Lauric Anhydride include N-Lauroylsarcosine , N-Lauroylglycine , and N-Lauroylglutamic acid .
Uniqueness: : What sets this compound apart is its unique combination of lauroyl and methyltaurine moieties, which provide distinct surfactant properties and make it particularly effective in specific applications .
Propiedades
Fórmula molecular |
C27H53NO5S |
|---|---|
Peso molecular |
503.8 g/mol |
Nombre IUPAC |
2-[dodecanoyl(methyl)amino]ethylsulfonyl dodecanoate |
InChI |
InChI=1S/C27H53NO5S/c1-4-6-8-10-12-14-16-18-20-22-26(29)28(3)24-25-34(31,32)33-27(30)23-21-19-17-15-13-11-9-7-5-2/h4-25H2,1-3H3 |
Clave InChI |
ITIABLRZUOFTRY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)OC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















